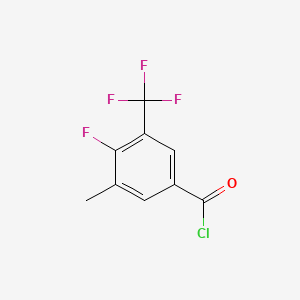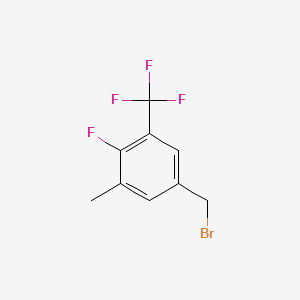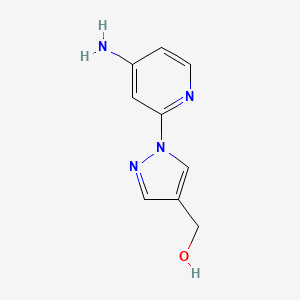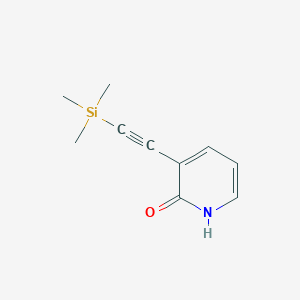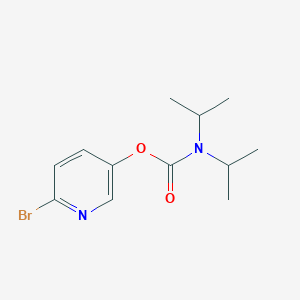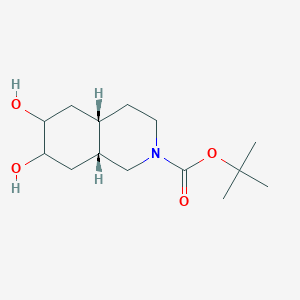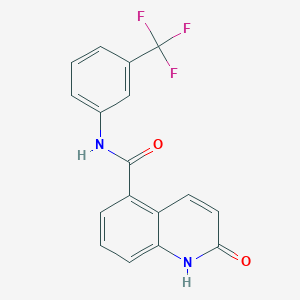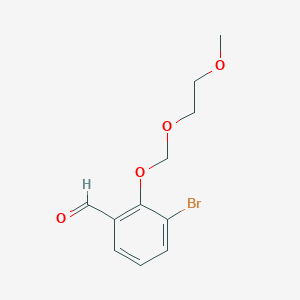
3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde
Overview
Description
Scientific Research Applications
Synthetic Applications
Synthesis of 3,4,5-Trimethoxy Benzaldehyde : A study by Feng (2002) outlines a process involving the reaction of p-hydroxy benzaldehyde with bromine, forming 3,5-bromo-4-hydroxy benzaldehyde. This compound is then converted to 3,4,5-trimethoxy benzaldehyde, illustrating a potential application of related bromo-benzaldehydes in organic synthesis (Yangyu Feng, 2002).
Synthesis of Tetralin Derivatives : Banerjee et al. (2013) demonstrate the use of a similar compound, 3-hydroxy-4-methoxy-benzaldehyde, in the synthesis of tetralin derivatives. This highlights the utility of bromo-benzaldehydes in the synthesis of complex organic compounds (A. K. Banerjee et al., 2013).
Polymer Science Applications
- Copolymerization Studies : Kharas et al. (2016) investigated the copolymerization of styrene with various ethylenes, including bromo-methoxy substituted compounds. These studies demonstrate the relevance of bromo-benzaldehydes in polymer chemistry (G. Kharas et al., 2016).
Biochemical Research
Synthesis of Antimicrobial Compounds : Sherekar et al. (2021) synthesized compounds from bromo- and methoxy-substituted benzaldehydes, which were then evaluated for their antimicrobial activities. This indicates the potential of bromo-benzaldehydes in developing new antimicrobial agents (V. M. Sherekar et al., 2021).
Cubane Cobalt and Nickel Clusters Synthesis : A study by Zhang et al. (2013) involving the synthesis of tetranuclear complexes, including the use of 2-hydroxy-3-methoxy-benzaldehyde, suggests the applicability of bromo-benzaldehydes in the synthesis of metal-organic frameworks and complexes (Shuhua Zhang et al., 2013).
properties
IUPAC Name |
3-bromo-2-(2-methoxyethoxymethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-5-6-15-8-16-11-9(7-13)3-2-4-10(11)12/h2-4,7H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCJTMSWYURBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

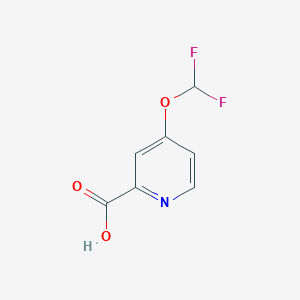

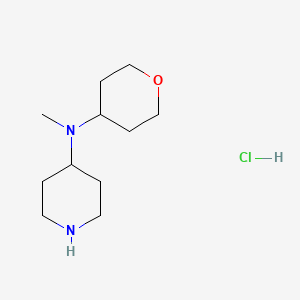
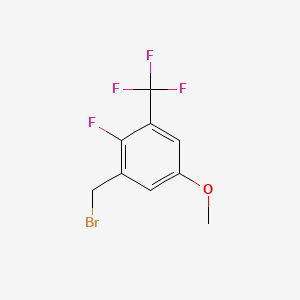
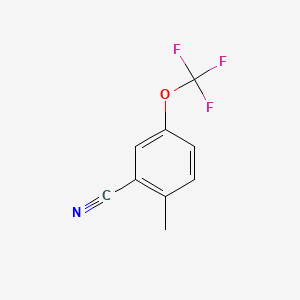
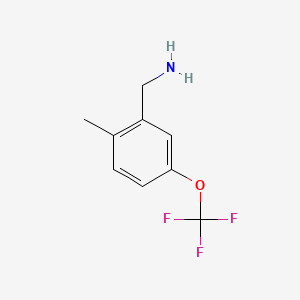
![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)
